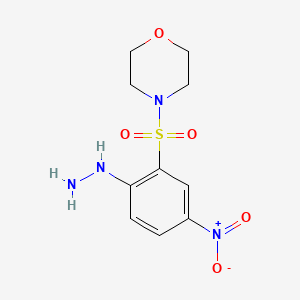
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H11F2NO3S It is characterized by the presence of a fluoro and methoxy group on the phenyl ring, an azetidine ring, and a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride typically involves multiple steps. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the fluoro and methoxy groups on the phenyl ring. The final step involves the sulfonylation of the azetidine ring with a sulfonyl fluoride reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl fluoride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluoro-3-methoxyphenyl)azetidine hydrochloride: This compound has a similar structure but with a hydrochloride group instead of a sulfonyl fluoride group.
3-(4-Fluoro-3-methoxyphenyl)azetidine trifluoroacetate: Another similar compound with a trifluoroacetate group.
Uniqueness
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.
Propiedades
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3S/c1-16-10-4-7(2-3-9(10)11)8-5-13(6-8)17(12,14)15/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAYNBLRTUULPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CN(C2)S(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide](/img/structure/B2491757.png)
![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)

![2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B2491764.png)


![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide](/img/structure/B2491767.png)


![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)
